2-bromo-5-(tert-butylsulfamoyl)benzoic Acid

Description

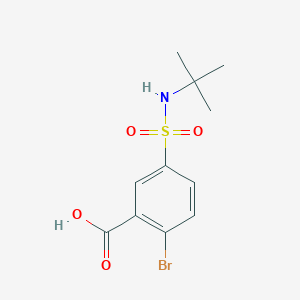

2-Bromo-5-(tert-butylsulfamoyl)benzoic acid (CAS 784172-03-8) is a substituted benzoic acid derivative with the molecular formula C₁₁H₁₄BrNO₄S and a molecular weight of 336.21 g/mol . Its structure features a bromine atom at the ortho position (C2) and a tert-butylsulfamoyl group at the meta position (C5) relative to the carboxylic acid moiety. This compound is primarily used in organic synthesis and pharmaceutical research as an intermediate, with applications in ligand design and bioactive molecule development .

Properties

IUPAC Name |

2-bromo-5-(tert-butylsulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO4S/c1-11(2,3)13-18(16,17)7-4-5-9(12)8(6-7)10(14)15/h4-6,13H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMUBPIQBJDJAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(tert-butylsulfamoyl)benzoic acid typically involves the bromination of 5-(tert-butylsulfamoyl)benzoic acid. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-(tert-butylsulfamoyl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that 2-bromo-5-(tert-butylsulfamoyl)benzoic acid functions as a precursor for compounds with significant antitumor properties. Its derivatives have been explored for their potential to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, the synthesis of urolithin A, an intestinal metabolite known for its mitochondrial restoration capabilities, has been linked to this compound. Urolithin A has shown promise in reversing muscle senescence and improving mitochondrial function through a process called mitochondrial autophagy .

SGLT2 Inhibitors

The compound is also relevant in the context of developing sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are critical in managing diabetes. The synthesis of related benzoic acid derivatives has been reported as intermediates in the production of these inhibitors, which are currently undergoing preclinical and clinical trials for diabetes therapy .

Pharmaceutical Applications

Synthetic Pathways

The synthetic method of this compound involves several steps that ensure high yield and purity, making it suitable for large-scale production. The use of readily available raw materials and efficient synthetic routes enhances its applicability in pharmaceutical manufacturing .

Stability and Bioavailability

The stability of different crystal forms of benzoic acid derivatives, including this compound, affects their solubility and bioavailability. Research has demonstrated that specific crystal forms can significantly enhance the therapeutic efficacy by improving dissolution rates and absorption profiles .

Case Studies

Case Study 1: Antitumor Efficacy

In a study focused on the antitumor effects of urolithin A synthesized from this compound, researchers observed a marked reduction in tumor growth rates in animal models. The study highlighted the compound's role in enhancing mitochondrial function, leading to increased apoptosis in cancer cells .

Case Study 2: SGLT2 Inhibitors Development

A practical industrial process was developed for synthesizing SGLT2 inhibitors using intermediates derived from this compound. This process not only improved yield but also reduced costs significantly, demonstrating the compound's utility in pharmaceutical applications aimed at diabetes management .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Precursor for bioactive compounds | Derivatives exhibit antitumor activity; linked to urolithin A synthesis |

| Pharmaceutical Development | Key intermediate for SGLT2 inhibitors | Efficient synthetic routes developed; significant cost reduction achieved |

| Stability Studies | Impact on solubility and bioavailability | Specific crystal forms enhance therapeutic efficacy through improved dissolution rates |

Mechanism of Action

The mechanism of action of 2-bromo-5-(tert-butylsulfamoyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the tert-butylsulfamoyl group play crucial roles in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in biochemical processes .

Comparison with Similar Compounds

The following analysis compares 2-bromo-5-(tert-butylsulfamoyl)benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Structural Analogues with Sulfamoyl Substituents

Key Observations :

- Solubility : Dimethylsulfamoyl and pyrrolidine derivatives exhibit higher solubility in polar solvents (e.g., DMSO) due to their nitrogen-containing substituents, whereas the tert-butyl variant favors lipid-rich environments .

- Biosensor Compatibility : The tert-butylsulfamoyl group’s bulkiness may reduce promiscuity in biosensor binding compared to smaller substituents like –NH₂ or –OH, as seen in studies with yeast-based biosensors .

Halogen-Substituted Benzoic Acid Derivatives

Key Observations :

- Acidity : The target compound’s acidity (pKa ~2.5) is intermediate between the electron-withdrawing –CF₃ derivative (pKa ~1.9) and the electron-donating –NH₂ analogue (pKa ~3.8) .

- Biological Activity: Antineoplastic potency correlates with substituent type.

Metal-Ion Complexation Behavior

Studies on lanthanide complexes with benzoic acid derivatives () highlight that sulfamoyl groups (–SO₂NH–) enhance chelation efficiency compared to halogens or alkyl chains. For instance:

- Terbium Chelates : The tert-butylsulfamoyl group in the target compound may stabilize terbium(III) complexes via sulfonamide coordination, though its bulkiness could reduce luminescence efficiency compared to smaller substituents like –OH or –COOH .

- Thermodynamic Stability : Derivatives with –SO₂NH– groups exhibit higher logβ values (complex stability constants) than halogenated analogues due to dual binding sites (sulfonamide N and carboxylic O) .

Biological Activity

2-Bromo-5-(tert-butylsulfamoyl)benzoic acid is a chemical compound with the molecular formula and a molecular weight of 336.21 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a biochemical tool in proteomics research.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H14BrNO4S |

| Molecular Weight | 336.21 g/mol |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Structural Characteristics

The compound features a bromine atom at the 2-position and a tert-butylsulfamoyl group at the 5-position of the benzoic acid ring. Its structure is critical for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. This interaction can modulate biochemical pathways, influencing cellular functions. The sulfonamide group is particularly significant as it can form hydrogen bonds and ionic interactions with target proteins, enhancing binding affinity.

Case Studies and Research Findings

- Antimicrobial Activity : Preliminary studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of sulfonamide compounds have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial folate synthesis pathways.

- Proteomics Applications : The compound has been utilized in proteomics research to study protein interactions. Its sulfonamide moiety allows it to act as a reversible inhibitor of certain enzymes, making it useful for probing enzyme functions and interactions in cellular systems.

- Inhibition Studies : In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug development for metabolic disorders.

Comparative Analysis

A comparative analysis of similar compounds reveals that modifications to the sulfonamide group can significantly affect biological activity:

| Compound | Activity Type | Key Findings |

|---|---|---|

| This compound | Enzyme Inhibition | Effective against specific metabolic enzymes |

| Sulfanilamide | Antimicrobial | Broad-spectrum activity against bacteria |

| 4-Amino-N-(1-phenylethyl)benzenesulfonamide | Proteomics | Used extensively for protein interaction studies |

Q & A

Basic: What are the recommended synthetic routes for preparing 2-bromo-5-(tert-butylsulfamoyl)benzoic acid, and what critical parameters influence yield?

A viable approach involves sequential functionalization of a benzoic acid scaffold:

- Bromination : Introduce bromine at the 2-position via electrophilic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions (e.g., 0–25°C) .

- Sulfamoylation : React the intermediate with tert-butylsulfamoyl chloride in anhydrous DMF or THF, using a base like pyridine or triethylamine to scavenge HCl .

- Critical Parameters :

Advanced: How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model reaction pathways:

- Electrophilicity : Compute Fukui indices to identify reactive sites (e.g., bromine as a leaving group).

- Transition States : Optimize geometries to assess activation energies for SNAr (nucleophilic aromatic substitution) mechanisms .

- Solvent Effects : Include implicit solvation models (e.g., PCM) to evaluate solvent polarity impacts on reaction kinetics .

- Validation : Compare predicted barriers with experimental kinetic data to refine computational models .

Basic: What spectroscopic techniques are most effective for characterizing the structural features of this compound?

- NMR :

- IR : Confirm sulfonamide (S=O stretch ~1350–1150 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) functionalities .

- MS : Use HRMS (ESI-TOF) to verify molecular ion [M-H]⁻ and fragment patterns (e.g., loss of CO₂ from the carboxylic acid group) .

Advanced: How should researchers address discrepancies in observed vs. calculated NMR chemical shifts?

- Computational Refinement :

- Experimental Validation :

- Use deuterated solvents (e.g., DMSO-d₆) to minimize solvent-induced shifts.

- Compare with analogous compounds (e.g., 2-bromo-5-(trifluoromethyl)benzoic acid ) to identify systematic deviations.

Basic: What purification strategies are optimal for isolating this compound from reaction mixtures?

- Solid-Phase Extraction (SPE) : Use C18 cartridges to separate polar impurities .

- Recrystallization : Ethanol/water (7:3 v/v) achieves high purity (>98%) by leveraging differential solubility of the product vs. unreacted starting materials .

- TLC Monitoring : Employ silica gel plates with UV-active indicators; elute with ethyl acetate/hexane (1:1) to track progress .

Advanced: What mechanistic insights can be gained from studying the hydrolysis stability of the tert-butylsulfamoyl group?

- Kinetic Studies :

- Computational Modeling :

Basic: What are the solubility properties of this compound, and how does this influence reaction solvent selection?

- Solubility Profile :

- Poor in water due to the hydrophobic tert-butyl group.

- Soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol .

- Reaction Design : Use DMF for sulfamoylation (enhances nucleophilicity) or dichloromethane for bromination (controls reaction exothermicity) .

Advanced: How can multivariate statistical design optimize reaction conditions for synthesizing derivatives?

- Design of Experiments (DoE) :

- Machine Learning :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.